ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate

Physicochemical Property Lipophilicity Drug Design

Researchers developing ATP-competitive inhibitors need conformationally biased thiophene scaffolds to improve binding entropy, but most 2-amido analogs lack the rigid cyclopropane constraint. This compound fills that gap with a 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate core. • Cyclopropaneamido group imparts steric & conformational restriction vs. flexible acyclic amides, enhancing target engagement potential. • 4,5-Dimethylthiophene-3-carboxylate scaffold maps onto known enzyme inhibitor chemotypes (e.g., NMDI14 analogs) for kinase library design. • Ethyl ester provides a defined lipophilic handle for permeability assay calibration (Caco-2/PAMPA) or prodrug strategy. Available from stock with global shipping; request quote for bulk quantities.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 333397-50-5
Cat. No. B6418128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate
CAS333397-50-5
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2
InChIInChI=1S/C13H17NO3S/c1-4-17-13(16)10-7(2)8(3)18-12(10)14-11(15)9-5-6-9/h9H,4-6H2,1-3H3,(H,14,15)
InChIKeyZTCYNZPSCRRVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyclopropaneamido-4,5-Dimethylthiophene-3-Carboxylate: Procurement Profile


Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate (CAS 333397-50-5) is a synthetic thiophene derivative with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.35 g/mol . The compound features a 4,5-dimethylthiophene-3-carboxylate core functionalized with an ethyl ester at position 3 and a cyclopropanecarbonylamino (cyclopropaneamido) group at position 2. This specific substitution pattern distinguishes it from numerous other 2-amido-4,5-dimethylthiophene-3-carboxylate analogs utilized in medicinal chemistry and agrochemical research. Publicly available bioactivity data for this exact compound is sparse; however, its structural features are consistent with the broader class of cyclopropane(thio)carboxamide derivatives known for pest control and pharmaceutical applications [1].

Core scaffold
4,5-Dimethylthiophene-3-carboxylate core for medicinal chemistry and agrochemical building-block studies
2-Position handle
Cyclopropaneamido group supports conformational constraint and H-bond modulation in target-engagement research
Ester form
Ethyl ester provides a lipophilic handle for permeability and prodrug-design screening workflows

Structural Determinants of Differential Performance


In-class substitution of 2-amido-4,5-dimethylthiophene-3-carboxylate analogs is non-trivial due to the profound influence of the 2-position substituent on molecular properties and target engagement. The cyclopropaneamido group imparts distinct steric, electronic, and conformational characteristics compared to linear alkylamides, arylacrylamides, or the unsubstituted amino precursor [1]. Even minor modifications to the ester (ethyl vs. methyl) or the cyclopropane ring (unsubstituted vs. tetramethyl) can significantly alter lipophilicity, metabolic stability, and binding affinity, as documented for structurally related cyclopropanecarboxamide bioactive compounds . Consequently, directly interchanging these analogs without experimental validation risks unanticipated changes in potency, selectivity, or pharmacokinetics.

2-position
Cyclopropaneamido vs linear alkyl or aryl amides
Steric and electronic profile may shift target engagement; direct interchange without validation may alter binding outcomes.
Ring substitution
Unsubstituted vs tetramethyl cyclopropane
Metabolic lability and clearance profile may differ significantly; steric bulk variation can shift half-life in biological or environmental systems.
Ester group
Ethyl ester vs methyl ester or free acid
Lipophilicity and membrane permeability may not transfer across ester forms; procurement of matched ester is required for reproducible permeability data.

Quantitative Differentiation Guide


Lipophilicity vs. Carboxylic Acid and Amide Analogs

The ethyl ester moiety in the target compound results in a molecular weight of 267.35 Da, intermediate between the corresponding carboxylic acid (239.29 Da) and analogous primary amide (~252 Da) . While experimentally measured logP values are not publicly available for this specific compound, the ethyl ester is predicted to be substantially more lipophilic than the acid, enhancing passive membrane permeability—a critical factor for intracellular target engagement [1].

Lipophilicity vs acid and amide analogs
Class-level
Ethyl ester: MW 267.35 Da, predicted higher logP
vs acid analog: MW 239.29 Da, predicted lower logP; vs amide analog: MW ~252 Da
Supports lipophilicity-dependent permeability screening
Predicted ΔlogP ~1-2 units; experimental logP not publicly available for this compound
Physicochemical Property Lipophilicity Drug Design

Steric Bulk and Metabolic Stability: Cyclopropane vs. Tetramethyl

The unsubstituted cyclopropaneamido group in the target compound presents significantly less steric bulk than the 2,2,3,3-tetramethylcyclopropanecarboxamido analog (CAS 352693-51-7, MW 323.45) . Cyclopropane rings with fewer substituents are generally more susceptible to metabolic oxidation, potentially offering a tunable half-life advantage in applications where rapid clearance is desired, such as in agricultural pest control agents [1].

Steric bulk vs tetramethyl analog
Class-level
-56.1 Da
Supports metabolic stability context review
Fewer alkyl substituents on cyclopropane; metabolic inference from literature precedents
Metabolic Stability Steric Bulk Cyclopropane Ring

Hydrogen-Bonding Shift from Amino Precursor

Conversion of the 2-amino group (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, CAS 4815-24-1) to the cyclopropaneamido group eliminates the strongly basic amine and replaces it with a hydrogen-bond-accepting amide carbonyl . This modification alters the compound's hydrogen-bond donor/acceptor profile, which is critical for modulating target selectivity, as demonstrated for other 2-amido-4,5-dimethylthiophene-3-carboxylate series evaluated for anti-inflammatory activity [1].

H-bond shift from amino precursor
Class-level
Cyclopropaneamido: 1 H-bond donor, neutral amide
vs amino precursor: 2 H-bond donors, basic amine center
Supports target binding selectivity screening context
Loss of basic center may shift selectivity away from charged-interaction off-targets
Hydrogen Bonding Target Binding Precursor Comparison

Optimal Research and Industrial Application Scenarios


Agrochemical Lead Optimization Intermediate

Based on the patent precedent for cyclopropane(thio)carboxamides as pest control agents [1], this compound may serve as a key intermediate or a structural analog in the development of novel insecticides or fungicides. Its unsubstituted cyclopropane ring offers a distinct metabolic profile compared to bulkier tetramethyl analogs, which may be tailored for specific environmental half-life requirements.

Focused Kinase or Enzyme Inhibition Library Synthesis

Given that the 4,5-dimethylthiophene-3-carboxylate scaffold appears in known enzyme inhibitors (e.g., NMDI14 [2]), this specifically substituted analog can be employed as a building block for generating focused libraries targeting kinases or other ATP-binding enzymes. Its cyclopropaneamido group provides a conformational constraint that may improve binding entropy relative to more flexible acyclic amides.

Cellular Permeability Probe for Ester Prodrug Design

The ethyl ester form presents a well-defined lipophilic handle that differentiates it from the free acid analog. It can be used as a calibration compound in cellular permeability assays (e.g., Caco-2 or PAMPA) to benchmark the impact of esterification on the membrane transport of thiophene-based heterocycles, supporting the rational design of prodrugs or bioisosteres [3].

Application
Selection Property
Validation Focus
Agrochemical lead optimization studies
Cyclopropane substitution profile
Metabolic stability and environmental half-life screening
Focused kinase or enzyme library synthesis
2-Amido conformational constraint
Target binding selectivity screening
Cellular permeability probe studies
Ester lipophilicity handle
Membrane transport benchmarking for thiophene-based heterocycles
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